3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole

Antifungal drug discovery Structure-activity relationship CYP51 inhibition

This 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole intermediate features the empirically superior 2,4-difluorophenyl pharmacophore—validated to produce MIC80 = 0.0313 μg/mL against C. albicans, outperforming alternative halogenation patterns. The chloromethyl handle at the 3-position enables rapid derivatization with diverse nucleophiles for SAR library synthesis. With predicted LogP 2.86 and full Lipinski compliance, this building block is optimized for antifungal drug discovery targeting resistant pathogens. Quantifiably distinct from regioisomeric variants—ensure procurement specifications match CAS 1105191-34-1 for validated CYP51 inhibitor programs.

Molecular Formula C10H6ClF2NO
Molecular Weight 229.61 g/mol
CAS No. 1105191-34-1
Cat. No. B1415264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
CAS1105191-34-1
Molecular FormulaC10H6ClF2NO
Molecular Weight229.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=NO2)CCl
InChIInChI=1S/C10H6ClF2NO/c11-5-7-4-10(15-14-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2
InChIKeyNAVZGANGOKHRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole CAS 1105191-34-1: Chemical Identity and Baseline Characterization for Research Procurement


3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (CAS: 1105191-34-1) is a heterocyclic organic compound with molecular formula C10H6ClF2NO and molecular weight 229.61 g/mol [1]. The compound features an isoxazole core substituted with a reactive chloromethyl group at the 3-position and a 2,4-difluorophenyl moiety at the 5-position [2]. This structural arrangement positions the compound as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions while the 2,4-difluorophenyl group contributes to target binding affinity in biologically active derivatives [3].

Why 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole Cannot Be Casually Substituted with Alternative Isoxazole Intermediates


In-class isoxazole compounds are not interchangeable due to the precise regiochemical and substitution requirements dictated by structure-activity relationship (SAR) studies. The 2,4-difluorophenyl substitution pattern at the 5-position of the isoxazole ring is pharmacophorically distinct from alternative halogenation patterns (e.g., 2,5-difluorophenyl, 2,4-dichlorophenyl) and produces quantifiably different antifungal activity profiles [1]. Furthermore, the chloromethyl group at the 3-position provides a specific electrophilic reactivity profile and geometric orientation that cannot be replicated by alternative substituents (e.g., bromomethyl, hydroxymethyl, or unsubstituted isoxazole) when constructing complex bioactive molecules . The combination of both substitution features in a single intermediate is essential for synthesizing target compounds with the intended biological activity and pharmacokinetic properties.

3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole: Comparative Evidence and Differential Performance Metrics


2,4-Difluorophenyl Substitution Confers Superior Antifungal Activity Compared to 2,5-Difluorophenyl in Triazole-Isoxazole Hybrids

In a systematic structure-activity relationship study of 26 triazole-isoxazole hybrid antifungal agents, compounds incorporating the 2,4-difluorophenyl moiety at the core pharmacophore position demonstrated superior in vitro activity against Candida albicans compared to those with alternative halogenation patterns. Specifically, compound a6 bearing the 2,4-difluorophenyl group exhibited MIC80 = 0.0313 μg/mL against C. albicans, representing an approximately 16-fold improvement over the MIC80 = 0.5 μg/mL threshold achieved by the broader compound series [1]. The SAR analysis explicitly concluded that '2,4-difluorophenyl is better than 2,5-difluorophenyl' for antifungal activity in this chemical series [2].

Antifungal drug discovery Structure-activity relationship CYP51 inhibition

2,4-Difluorophenyl Isoxazole Scaffolds Retain Activity Against Fluconazole-Resistant Fungal Isolates

Compounds constructed from the 2,4-difluorophenyl-isoxazole scaffold demonstrated retained inhibitory activity against clinically relevant fluconazole-resistant Candida isolates. In the series of triazole-isoxazole hybrids, compounds a6, a9, a12, a13, and a14 exhibited moderate inhibitory activities against fluconazole-resistant strains with MIC80 values ranging from 8 μg/mL to 16 μg/mL [1]. This retention of activity against resistant isolates is notable given that fluconazole itself shows significantly elevated MIC values against these strains, representing a distinct advantage for the 2,4-difluorophenyl-isoxazole pharmacophore over fluconazole in the context of azole resistance.

Antifungal resistance Drug-resistant Candida Azole cross-resistance

2,4-Difluorophenyl Isoxazole-Derived Compounds Exhibit Low CYP3A4 Inhibition Profile, Suggesting Favorable Drug-Drug Interaction Potential

In the evaluation of triazole-isoxazole hybrid antifungal agents, compounds a6, a12, and a23 constructed from the 2,4-difluorophenyl-isoxazole scaffold exhibited low inhibition profiles for human CYP3A4 [1]. This is a critical differentiating feature, as CYP3A4 inhibition is a major source of drug-drug interactions for clinically used azole antifungals such as ketoconazole and itraconazole. The low CYP3A4 inhibition profile suggests that final compounds derived from this intermediate may possess a more favorable safety and co-administration profile compared to azole antifungals with significant CYP3A4 inhibitory activity.

Drug-drug interaction CYP3A4 inhibition Metabolic stability

Chloromethyl Group Provides Superior Electrophilic Reactivity and Synthetic Versatility Compared to Hydroxymethyl Precursors

The chloromethyl group at the 3-position of the isoxazole ring serves as an electrophilic handle enabling nucleophilic substitution reactions with amines, thiols, and alkoxides . This reactivity profile is distinct from hydroxymethyl precursors, which require additional activation steps (e.g., conversion to tosylate or mesylate) for efficient nucleophilic displacement. The chloromethyl moiety provides 'good thermal and hydrolytic resistance' while maintaining reactivity toward nucleophiles, enabling its use as 'a precursor in the creation of a range of biologically significant compounds, including cephalosporin antibiotics, fungicides, and herbicides' .

Synthetic intermediate Nucleophilic substitution Medicinal chemistry building block

Computationally Predicted Lipophilicity (LogP = 2.86, LogD = 2.86) Supports Favorable Membrane Permeability for Bioactive Derivative Design

Theoretical calculation of physicochemical properties for 3-(chloromethyl)-5-(2,4-difluorophenyl)isoxazole yields LogP = 2.859 and LogD (pH 7.4) = 2.859 [1]. These values fall within the optimal lipophilicity range (LogP 2-3) associated with favorable membrane permeability while maintaining acceptable aqueous solubility for drug-like molecules. The compound complies with Lipinski's Rule of Five (true) and has a polar surface area of 26.03 Ų [1], which is below the 140 Ų threshold for good oral bioavailability.

Lipophilicity Drug-likeness Membrane permeability

Recommended Research and Industrial Applications for 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole Based on Comparative Evidence


Synthesis of Next-Generation Triazole Antifungal Agents with Activity Against Fluconazole-Resistant Candida Species

This intermediate is optimally suited for constructing triazole-isoxazole hybrid antifungal agents where the 2,4-difluorophenyl substitution pattern has been empirically validated to produce superior activity (MIC80 = 0.0313 μg/mL against C. albicans) compared to alternative halogenation patterns. The scaffold-derived compounds retain activity against fluconazole-resistant isolates (MIC80 8-16 μg/mL) and exhibit low CYP3A4 inhibition, making this building block strategically valuable for antifungal drug discovery programs targeting resistant pathogens with improved drug-drug interaction profiles [1].

Structure-Activity Relationship Studies Investigating 2,4-Difluorophenyl Pharmacophore Optimization for CYP51 Inhibition

The compound serves as a key intermediate for systematic SAR exploration of the 2,4-difluorophenyl pharmacophore in CYP51 (lanosterol 14α-demethylase) inhibition. The established superiority of 2,4-difluorophenyl over 2,5-difluorophenyl substitution [1] provides a validated starting point for further optimization. The chloromethyl handle enables facile derivatization with diverse amine, thiol, or alkoxide nucleophiles , allowing rapid generation of compound libraries to probe steric and electronic requirements of the CYP51 binding channel.

Synthesis of Isoxazole-Containing Agrochemical Fungicides for Crop Protection

Isoxazole derivatives are established scaffolds in agricultural fungicide development, with demonstrated efficacy against rice sheath blight and bakanae disease [1]. The 2,4-difluorophenyl substitution pattern aligns with the structural requirements identified in agricultural fungicide patents and molecular docking studies . The chloromethyl group provides the reactive handle necessary for constructing the final fungicidal molecules, while the computed drug-like physicochemical properties (LogP = 2.86) [2] support formulation development for agricultural applications.

Medicinal Chemistry Building Block for Heterocyclic Compound Libraries Requiring Drug-Like Physicochemical Profiles

With computationally predicted LogP of 2.86, compliance with Lipinski's Rule of Five, and polar surface area of 26.03 Ų [1], this compound is an appropriate building block for constructing compound libraries where maintaining drug-like physicochemical properties is a program priority. The combination of favorable predicted permeability parameters and the reactive chloromethyl handle makes it suitable for diversity-oriented synthesis approaches in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.